molecular formula C9H5ClFNO2S2 B6611338 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride CAS No. 2763750-46-3

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride

Cat. No.: B6611338
CAS No.: 2763750-46-3
M. Wt: 277.7 g/mol
InChI Key: DSNMQISIGQDHEN-UHFFFAOYSA-N
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Description

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is an organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a fluorophenyl group attached to the thiazole ring, which is further substituted with a sulfonyl chloride group. The unique structure of this compound makes it an important intermediate in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride typically involves the reaction of 4-fluoroaniline with carbon disulfide and chloroacetyl chloride in the presence of a base such as sodium hydroxide The reaction proceeds through the formation of an intermediate thioamide, which cyclizes to form the thiazole ring

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reagents. Continuous flow reactors and automated systems can be employed to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Electrophilic Aromatic Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

    Oxidation and Reduction: The thiazole ring can undergo oxidation to form sulfoxides and sulfones, while reduction can lead to the formation of thiazolidines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as primary and secondary amines, alcohols, and thiols are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethylformamide or dichloromethane at room temperature or slightly elevated temperatures.

    Electrophilic Aromatic Substitution: Reagents such as nitric acid, halogens, and sulfuric acid are used under acidic conditions.

    Oxidation and Reduction: Oxidizing agents like hydrogen peroxide and reducing agents like lithium aluminum hydride are employed under controlled conditions.

Major Products

    Sulfonamide Derivatives: Formed by the reaction with amines.

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols.

    Sulfonothioate Derivatives: Formed by the reaction with thiols.

    Nitrated, Halogenated, and Sulfonated Derivatives: Formed through electrophilic aromatic substitution reactions.

Scientific Research Applications

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Employed in the development of bioactive molecules, such as enzyme inhibitors and receptor modulators.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is primarily based on its ability to act as an electrophile due to the presence of the sulfonyl chloride group. This allows it to react with nucleophiles, leading to the formation of various derivatives. The fluorophenyl group and thiazole ring contribute to the compound’s stability and reactivity, enabling it to interact with specific molecular targets and pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenyl)-1,3-thiazole-5-sulfonyl chloride
  • 2-(4-bromophenyl)-1,3-thiazole-5-sulfonyl chloride
  • 2-(4-methylphenyl)-1,3-thiazole-5-sulfonyl chloride

Uniqueness

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride is unique due to the presence of the fluorine atom in the phenyl ring, which imparts distinct electronic properties and influences the compound’s reactivity and interactions. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable intermediate in the synthesis of bioactive molecules.

Properties

IUPAC Name

2-(4-fluorophenyl)-1,3-thiazole-5-sulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5ClFNO2S2/c10-16(13,14)8-5-12-9(15-8)6-1-3-7(11)4-2-6/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSNMQISIGQDHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC=C(S2)S(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5ClFNO2S2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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